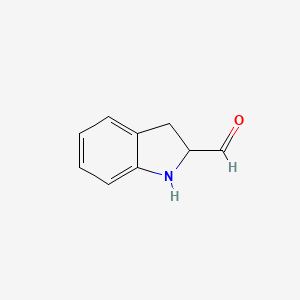
Indoline-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indoline-2-carbaldehyde is a heterocyclic organic compound that features an indoline core with an aldehyde functional group at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Indoline-2-carbaldehyde can be synthesized through several methods. One common approach involves the reduction of indole-2-carboxylic acid using a reducing agent such as lithium aluminum hydride (LiAlH4). Another method includes the Vilsmeier-Haack reaction, where indoline is treated with a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the aldehyde group .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters are carefully controlled to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: Indoline-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form indoline-2-carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: Indoline-2-carboxylic acid.
Reduction: Indoline-2-methanol.
Substitution: Various substituted indoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Indoline-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: this compound derivatives have shown potential as therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of indoline-2-carbaldehyde and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in drug development and biochemical research .
Comparaison Avec Des Composés Similaires
Indole-2-carbaldehyde: Similar structure but with an indole core instead of indoline.
Indoline-3-carbaldehyde: Aldehyde group at the third position.
Indole-3-carbaldehyde: Indole core with an aldehyde group at the third position.
Uniqueness: Indoline-2-carbaldehyde is unique due to its specific positioning of the aldehyde group on the indoline core, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound in various synthetic and research applications .
Propriétés
Formule moléculaire |
C9H9NO |
|---|---|
Poids moléculaire |
147.17 g/mol |
Nom IUPAC |
2,3-dihydro-1H-indole-2-carbaldehyde |
InChI |
InChI=1S/C9H9NO/c11-6-8-5-7-3-1-2-4-9(7)10-8/h1-4,6,8,10H,5H2 |
Clé InChI |
WJPUSBXHRMJFCB-UHFFFAOYSA-N |
SMILES canonique |
C1C(NC2=CC=CC=C21)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


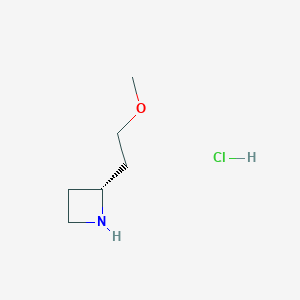
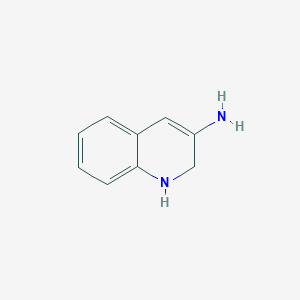
![(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)methanol](/img/structure/B15072318.png)
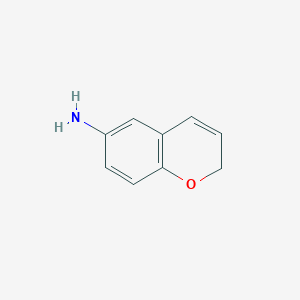
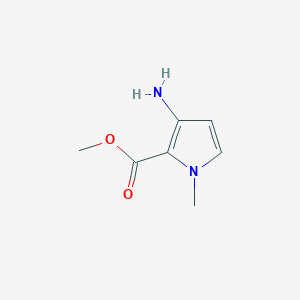
![3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-amine](/img/structure/B15072337.png)
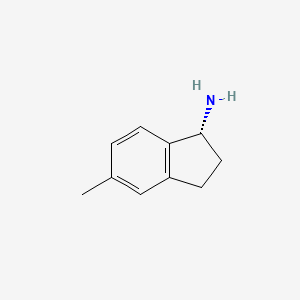

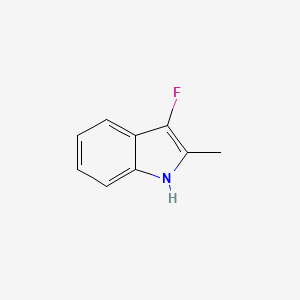
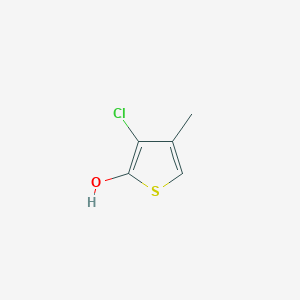
![3-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B15072373.png)

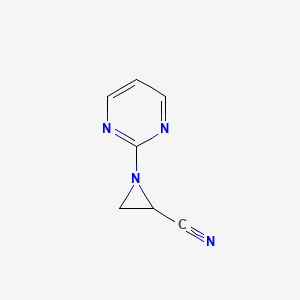
![5-Methyl-5-azaspiro[2.3]hexane-1-carboxylic acid](/img/structure/B15072395.png)
